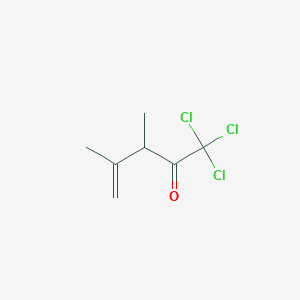
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one is an organochlorine compound with the molecular formula C7H9Cl3O. This compound is characterized by the presence of three chlorine atoms, two methyl groups, and a double bond in its structure. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
The synthesis of 1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one can be achieved through several synthetic routes. One common method involves the chlorination of 3,4-dimethylpent-4-en-2-one using chlorine gas in the presence of a catalyst such as iron(III) chloride or aluminum chloride. The reaction is typically carried out under controlled conditions to ensure the selective chlorination of the compound .
Industrial production methods may involve large-scale chlorination processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of carboxylic acids or ketones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction often results in the formation of alcohols or alkanes.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and various amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the development of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study the effects of organochlorine compounds on living organisms. It may serve as a model compound for investigating the toxicity and environmental impact of similar substances.
Medicine: Although not widely used in medicine, the compound’s derivatives may have potential applications in drug development. Research into its pharmacological properties could lead to the discovery of new therapeutic agents.
Industry: In industrial applications, this compound can be used as a precursor for the production of other chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one involves its interaction with molecular targets and pathways in chemical reactions. The compound’s chlorine atoms can participate in electrophilic substitution reactions, while the double bond and carbonyl group can undergo nucleophilic addition reactions. These interactions lead to the formation of various products depending on the reaction conditions.
Comparison with Similar Compounds
1,1,1-Trichloro-3,4-dimethylpent-4-en-2-one can be compared with other similar compounds such as:
1,1,1-Trichloroethane: This compound is also an organochlorine with three chlorine atoms, but it lacks the double bond and methyl groups present in this compound.
1,1,1-Trichloro-4-ethoxybut-3-en-2-one: Similar in structure, this compound has an ethoxy group instead of the methyl groups found in this compound.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct reactivity and properties compared to its analogs.
Properties
CAS No. |
97963-08-1 |
|---|---|
Molecular Formula |
C7H9Cl3O |
Molecular Weight |
215.5 g/mol |
IUPAC Name |
1,1,1-trichloro-3,4-dimethylpent-4-en-2-one |
InChI |
InChI=1S/C7H9Cl3O/c1-4(2)5(3)6(11)7(8,9)10/h5H,1H2,2-3H3 |
InChI Key |
VYFTURMQOABORR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=C)C)C(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Chloro(difluoro)silyl]-1,2,3,4-tetrahydro-1,10-phenanthroline](/img/structure/B14336930.png)
![Bis[4-(nonyloxy)phenyl]ethane-1,2-dione](/img/structure/B14336936.png)
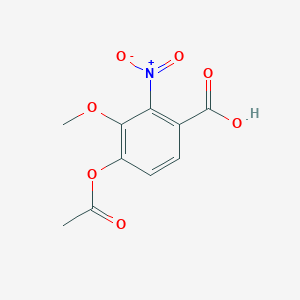
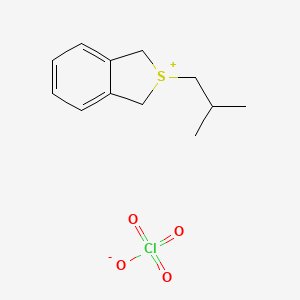
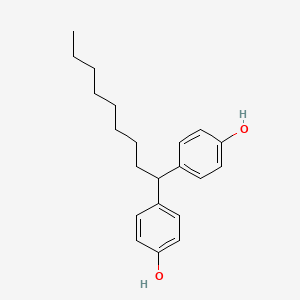
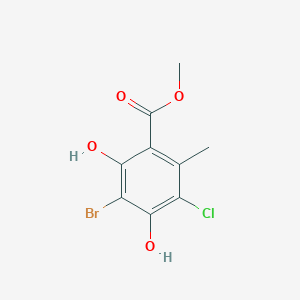
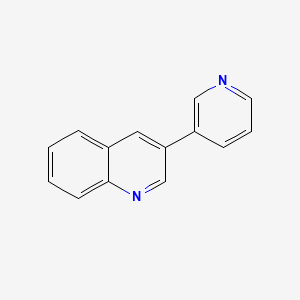

![N~1~,N~3~-Bis[2-(1H-indol-3-yl)ethyl]benzene-1,3-dicarboxamide](/img/structure/B14336978.png)
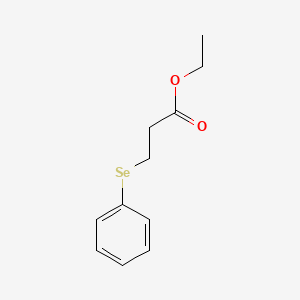
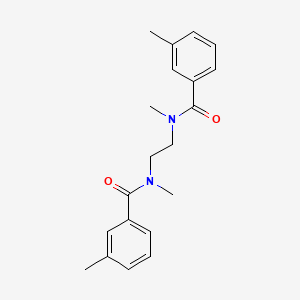
![2-[5-(Trimethylsilyl)pent-4-yn-1-yl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14337012.png)


